molecular formula C22H19N5O3S B2539696 N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide CAS No. 1226442-19-8

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2539696
CAS RN: 1226442-19-8
M. Wt: 433.49
InChI Key: LOVRKOAFXYVKLE-UHFFFAOYSA-N
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Description

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis of novel derivatives based on 2-benzyl-6-hydroxypyridazin-3(2H)-one, including the compound . This research explored the substitution reactions and heterocyclization processes to produce compounds with pyridazine and 1,3,4-oxadiazole rings. The study's significance lies in its contribution to the understanding of the synthesis and potential biological applications of these derivatives (Shainova et al., 2019).

Antimicrobial Applications

Another research highlighted the synthesis of pyridine-based heterocycles, including the compound of interest, demonstrating moderate antimicrobial activity. This study underscores the utility of this compound in developing new antimicrobial agents (Darwish et al., 2010).

Structural Analysis and Energy Frameworks

A study conducted structural analysis and Density Functional Theory (DFT) calculations on a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research provides insights into the molecular structure, energy gap, and global reactivity descriptors, contributing to the understanding of the chemical properties of such compounds (Sallam et al., 2021).

Protonation Sites and Hydrogen Bonding

Research on the mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, closely related to the compound , reveals insights into the sites of protonation and intermolecular hydrogen bonding patterns. This study is crucial for understanding the structural aspects and bonding behavior of similar compounds (Böck et al., 2021).

Synthesis of Derivatives and Base Oil Improvement

A study on the synthesis of Pyridazinone derivatives, including the compound of interest, evaluated their effectiveness as antioxidants for local base oil and as corrosion inhibitors. This highlights the compound's potential in industrial applications related to oil improvement (Nessim, 2017).

properties

IUPAC Name

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-20(23-16-7-5-15(6-8-16)17-9-11-21(29)25-24-17)4-1-13-27-22(30)12-10-18(26-27)19-3-2-14-31-19/h2-3,5-12,14H,1,4,13H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVRKOAFXYVKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

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